1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide is a complex organic compound featuring a 1,2,4-triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide typically involves multi-step procedures. Key steps may include the formation of the triazole ring through cyclization reactions, followed by the functionalization with ethanimidoyl, hydrazinecarbonyl, and trifluoromethoxyphenyl groups. Reaction conditions often require specific reagents, temperatures, and catalysts to ensure high yields and purity.
Industrial Production Methods: Large-scale production would necessitate optimization of these synthetic routes to enhance efficiency, cost-effectiveness, and environmental sustainability. This could involve continuous-flow synthesis, the use of greener solvents, and recycling of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: Often yields oxides or related derivatives.
Reduction: Can be reduced to simpler hydrazine and triazole derivatives.
Substitution: Particularly at the triazole ring or the phenyl group, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Halogenating agents, nucleophiles.
Major Products: The products of these reactions vary based on conditions but often include oxidized, reduced, or substituted triazole derivatives, which are studied for their biological activities or used as intermediates in further synthetic applications.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules. Its unique structure provides a basis for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Examined for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. The trifluoromethoxy group is particularly noted for enhancing the biological activity and metabolic stability of pharmaceutical compounds.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stable and reactive nature. The compound's structure can be tailored to impart specific properties to materials.
Mechanism of Action
The mechanism by which 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide exerts its effects typically involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and the trifluoromethoxyphenyl group are particularly important for binding to active sites or modulating biological pathways. For instance, inhibition of enzyme activity may occur through binding to the enzyme's active site, altering its function.
Comparison with Similar Compounds
1-{N'-[2-(1H-1,2,3-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide
1-{N'-[2-(1H-1,2,4-triazol-1-yl)methanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide
Uniqueness: Compared to these analogs, 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide offers distinctive chemical reactivity due to its specific arrangement of functional groups. The presence of the trifluoromethoxyphenyl group, in particular, imparts unique chemical and biological properties, potentially enhancing its efficacy and stability in various applications.
Let me know what else you need!
Properties
IUPAC Name |
N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N7O3/c14-13(15,16)26-9-3-1-8(2-4-9)20-11(24)12(25)22-21-10(17)5-23-7-18-6-19-23/h1-4,6-7H,5H2,(H2,17,21)(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOLSRLMKGYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NN=C(CN2C=NC=N2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C(=O)N/N=C(/CN2C=NC=N2)\N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.